n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methylprop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine typically involves the reaction of 4-chlorophenyl ethylamine with methylprop-2-en-1-amine under specific conditions. One common method includes the use of a catalyst such as piperidine to facilitate the reaction . The reaction is carried out in a solvent like diethyl ether, and the product is isolated through standard extraction and purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial methods often employ automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Propionitrile Chlorphine: Structurally similar, used as an analytical reference standard.
Indole Derivatives: Share similar biological activities and applications.
Uniqueness
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine , also known as 4-chloroamphetamine , is a member of the phenethylamine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group, an ethyl chain, and a double bond in the propene portion, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:
- Dopaminergic Activity : Similar compounds have been shown to inhibit the reuptake of dopamine, leading to increased levels in the synaptic cleft.
- Serotonergic Activity : The compound may also interact with serotonin receptors, influencing mood and behavior.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Properties : Due to its interaction with serotonin and dopamine pathways, it may exhibit potential antidepressant effects.
- Stimulant Effects : Compounds in this class often display stimulant properties, enhancing alertness and energy levels.
- Anxiolytic Effects : Some studies suggest that related compounds may reduce anxiety by modulating neurotransmitter systems.
Comparative Biological Activity
A comparison of this compound with structurally similar compounds highlights its potential applications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloroamphetamine | Chlorobenzene ring | Antidepressant, stimulant |
1-(3-Nitrophenyl)ethanamine | Nitro group addition | Antimicrobial |
1-(Phenylethyl)amine | No halogen substituents | General stimulant effects |
The presence of halogen atoms like chlorine enhances lipophilicity and receptor binding capabilities, which are crucial for drug design .
Recent Studies
- Antidepressant Potential : A study published in MDPI investigated the antidepressant-like effects of related compounds in animal models. The findings indicated significant reductions in depression-like behavior following administration, suggesting similar potential for this compound .
- Neurotransmitter Interaction : Research from PubChem highlighted the compound's ability to modulate neurotransmitter levels, particularly dopamine and serotonin, contributing to its stimulant and mood-enhancing properties .
- In Silico Studies : Computational modeling studies have demonstrated that the compound can effectively bind to key neurotransmitter receptors, supporting its proposed mechanisms of action .
Toxicity and Safety Profile
While many compounds in this class show promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that this compound exhibits low cytotoxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-9(2)8-14-10(3)11-4-6-12(13)7-5-11/h4-7,10,14H,1,8H2,2-3H3 |
InChI Key |
OJMIBXILIZBWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.